4-Bromo-5-ethylnaphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-bromo-5-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H11BrO/c1-2-8-4-3-5-9-6-10(14)7-11(13)12(8)9/h3-7,14H,2H2,1H3 |
InChI Key |
QCFKZHPQEJXISL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CC(=C21)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 4-Bromo-5-ethylnaphthalen-2-ol
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. scribd.comamazonaws.comyoutube.comscribd.comresearchgate.net For this compound, the primary disconnections involve the carbon-bromine and carbon-ethyl bonds, as well as the formation of the naphthalene (B1677914) ring itself.
A plausible retrosynthetic strategy would involve the disconnection of the ethyl and bromo groups, suggesting a sequence of electrophilic aromatic substitution reactions on a naphthalen-2-ol precursor. The order of these introductions is critical to achieving the desired regiochemistry.
Scheme 1: Retrosynthetic analysis of this compound.
Two primary pathways emerge from this analysis:
Pathway A: Introduction of the ethyl group first, followed by bromination. This would start from naphthalen-2-ol, proceed through 5-ethylnaphthalen-2-ol, and finally to the target molecule.
Pathway B: Bromination of naphthalen-2-ol first, followed by ethylation. This route would begin with the synthesis of 4-bromonaphthalen-2-ol, which would then be subjected to an ethylation reaction.
A third, convergent approach could involve the construction of the naphthalene ring from smaller, appropriately functionalized precursors using cross-coupling reactions.
Direct Synthesis Approaches
Direct synthesis approaches focus on the sequential functionalization of a pre-existing naphthalene scaffold.
Electrophilic Bromination Strategies on Naphthol Scaffolds
Electrophilic aromatic bromination is a fundamental reaction for the introduction of a bromine atom onto an aromatic ring. nih.govorganic-chemistry.org The hydroxyl group of a naphthol is a strongly activating, ortho-, para-directing group. In the case of 5-ethylnaphthalen-2-ol, the directing effects of the hydroxyl and ethyl groups must be considered. The hydroxyl group at C-2 will strongly direct electrophilic substitution to the C-1 and C-3 positions. The ethyl group at C-5 will direct to the C-4 and C-6 positions. The formation of this compound would require the bromination to occur at the C-4 position, which is ortho to the ethyl group and meta to the hydroxyl group. This regioselectivity can be challenging to achieve directly.
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine. libretexts.orglibretexts.orgmasterorganicchemistry.com The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, the use of a Lewis acid catalyst like FeBr₃ can enhance the electrophilicity of bromine. libretexts.org
Table 1: Representative Conditions for Electrophilic Bromination
| Brominating Agent | Catalyst/Solvent | General Application |
| Br₂ | FeBr₃, CH₂Cl₂ | Bromination of benzene (B151609) and other arenes. libretexts.org |
| NBS | Acetonitrile | Regioselective bromination of various aromatic compounds. nih.gov |
| Br₂ | Acetic Acid | Bromination of activated aromatic rings. |
Regioselective Ethylation Reactions of Naphthalene Precursors
The introduction of the ethyl group can be achieved through Friedel-Crafts alkylation or acylation followed by reduction. wikipedia.orglibretexts.orgrsc.orgmasterorganicchemistry.com Direct Friedel-Crafts ethylation of 4-bromonaphthalen-2-ol with an ethyl halide (e.g., ethyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a potential route. However, Friedel-Crafts alkylations are often prone to issues such as polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com
A more controlled approach involves Friedel-Crafts acylation, where an acyl group is introduced, followed by a reduction step. For example, 4-bromonaphthalen-2-ol could be acylated with acetyl chloride and AlCl₃ to form an acetonaphthone intermediate. The carbonyl group is a deactivating group, which can help prevent further reactions on the ring. Subsequent reduction of the ketone, for instance, using a Clemmensen or Wolff-Kishner reduction, would yield the desired ethyl group. The regioselectivity of the initial acylation would be governed by the directing effects of the existing bromo and hydroxyl substituents.
Table 2: Friedel-Crafts Reaction Variants
| Reaction | Reagents | Key Features |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Direct C-C bond formation, risk of polyalkylation and rearrangement. libretexts.orgmasterorganicchemistry.com |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Forms a ketone, deactivates the ring to further reaction. |
| Clemmensen Reduction | Zn(Hg), HCl | Reduces ketones to alkanes under acidic conditions. |
| Wolff-Kishner Reduction | H₂NNH₂, base, heat | Reduces ketones to alkanes under basic conditions. |
Hydroxylation Methods for Naphthalene Ring Systems
The direct hydroxylation of a pre-functionalized naphthalene, such as 1-bromo-4-ethylnaphthalene, to introduce a hydroxyl group at a specific position is generally a difficult transformation to control. While some methods for the hydroxylation of aromatic compounds exist, they often lack the regioselectivity required for complex molecules. researchgate.net Enzymatic hydroxylation can sometimes offer high selectivity but is substrate-dependent. researchgate.net A more common and predictable strategy involves constructing the naphthalene ring with the hydroxyl group already incorporated, for example, by using a naphthol derivative as a starting material.
Convergent Synthesis Routes via Cross-Coupling Reactions
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira)
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, offers a versatile approach to constructing the this compound framework. researchgate.net For instance, a suitably substituted borylated benzene derivative could be coupled with a functionalized bromonaphthalene fragment.
The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, could also be employed to construct a precursor to the naphthalene ring system, which could then be cyclized. Current time information in Bangalore, IN.
A hypothetical convergent synthesis could involve the Suzuki coupling of a dihalobenzene derivative with a boronic acid to form a biphenyl (B1667301) intermediate, which could then undergo further transformations to form the second ring of the naphthalene system. The specific precursors would need to be carefully chosen to ensure the correct final substitution pattern.
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd(PPh₃)₄, base (e.g., K₂CO₃) |
| Sonogashira | Terminal alkyne + Organohalide | Pd catalyst, Cu(I) co-catalyst, base |
Nickel-Catalyzed Cross-Coupling Approaches
The synthesis of substituted naphthalenes such as this compound can be approached through various modern synthetic methodologies. Among these, nickel-catalyzed cross-coupling reactions represent a powerful and versatile strategy. These methods are valued for their efficiency in constructing carbon-carbon bonds, often with high functional group tolerance and under milder conditions compared to other transition metals. chinesechemsoc.orggoogle.com
For a molecule like this compound, nickel catalysis could be hypothetically employed to introduce the ethyl group onto a pre-functionalized bromo-naphthalene scaffold. A plausible approach would be a Kumada-type cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide. rhhz.netnih.gov In this context, a di-brominated naphthalene precursor could be selectively coupled with an ethyl Grignard reagent (e.g., Ethylmagnesium bromide). The choice of nickel catalyst and ligands would be critical to control the regioselectivity of the addition.
Alternatively, reductive cross-electrophile coupling has emerged as a robust method for C-C bond formation. chinesechemsoc.orgnih.gov This approach couples two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a nickel catalyst and a stoichiometric reductant like manganese or zinc powder. nih.govresearchgate.net This strategy could potentially be used to couple a dibromonaphthol derivative with an ethyl bromide, offering an alternative to organometallic reagents. The mechanism for these reactions typically involves the initial generation of an active Ni(0) species, which undergoes oxidative addition with the aryl halide. chinesechemsoc.orgmdpi.com The subsequent steps can vary, involving transmetalation (in Kumada coupling) or interception of a radical species (in some reductive couplings) before reductive elimination furnishes the final product. chinesechemsoc.org
Optimization of Synthetic Parameters
The success and efficiency of nickel-catalyzed syntheses are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst and ligand, the solvent system, reaction temperature, and the control of selectivity.
Catalyst and Ligand System Screening
The selection of the nickel precursor and the associated ligand is paramount for achieving high yield and selectivity. Common nickel(II) precatalysts include salts like NiCl₂, NiBr₂, and complexes such as NiCl₂·glyme, which are reduced in situ to the active Ni(0) species. nih.gov The choice of the nickel source can influence reaction outcomes, with studies showing that the hydration state of the nickel salt can significantly impact catalytic efficiency. nih.gov
Ligands play a crucial role in stabilizing the nickel center, modulating its reactivity, and influencing the course of the reaction. A wide array of ligands has been explored for nickel-catalyzed cross-couplings, ranging from phosphines to N-heterocyclic carbenes (NHCs) and nitrogen-based ligands like bipyridines. nih.govnih.govscispace.com For instance, in Kumada couplings of aryl bromides, ligand-free systems have proven effective under specific conditions, while in other cases, bidentate phosphine (B1218219) ligands are necessary to enhance catalytic activity and prevent side reactions. rhhz.netrsc.org The screening of various catalyst-ligand combinations is a standard empirical approach to identify the optimal system for a specific transformation.
Table 1: Effect of Nickel Catalyst and Ligand on a Model Cross-Coupling Reaction
| Entry | Nickel Source (mol%) | Ligand (mol%) | Reaction | Yield (%) | Reference |
| 1 | NiBr₂ (10) | L1d (spiro-bidentate-pyox) (10) | Cross-electrophile coupling | 72 | nih.gov |
| 2 | NiI₂ (10) | L1d (10) | Cross-electrophile coupling | 64 | nih.gov |
| 3 | NiCl₂ (10) | L1d (10) | Cross-electrophile coupling | 58 | nih.gov |
| 4 | NiCl₂·(H₂O)₁.₅ (10) | None | Kumada Coupling | 62 | rhhz.net |
| 5 | Ni(COD)₂ (5) | (R)-BINAP (6) | Asymmetric α-Arylation | Low | nih.gov |
| 6 | NiCl₂·1,10-phen (10) | 1,10-phenanthroline | Reductive Cyanation | High | mdpi.com |
This table presents representative data from various nickel-catalyzed reactions on aryl halides to illustrate the impact of catalyst and ligand selection. The specific yields are dependent on the substrates and full reaction conditions outlined in the cited literature.
Solvent, Temperature, and Pressure Effects on Reaction Efficacy
The reaction medium and temperature are critical variables that can dramatically affect the efficacy of a nickel-catalyzed coupling. Solvents are chosen based on their ability to dissolve reactants, their boiling point, and their coordinating properties, which can influence the catalytic cycle. Common solvents for these reactions include ethers like tetrahydrofuran (B95107) (THF) and dioxane, as well as polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMA). nih.govnih.govrsc.org The optimal solvent is highly substrate-dependent; for example, while toluene (B28343) may be ideal for some aminocarbonylation reactions, DMPU (1,3-Dimethyltetrahydropyrimidin-2(1H)-one) was found to be superior for certain cross-electrophile couplings. nih.govrsc.org
Temperature has a profound effect on reaction rates and selectivity. While some nickel-catalyzed reactions can proceed at room temperature, others require elevated temperatures to overcome activation barriers. chemrxiv.orgresearchgate.net However, higher temperatures can also lead to catalyst decomposition or the formation of undesired byproducts, such as those from ligand-to-metal aryl exchange. nih.gov Optimization often involves finding a balance, with studies showing that decreasing the temperature can sometimes improve selectivity. rhhz.netchemrxiv.org For instance, in a nickel-catalyzed Kumada coupling, reducing the temperature from 0 °C to -10 °C improved the product ratio significantly. rhhz.net Pressure is less commonly a key optimization parameter for these liquid-phase reactions unless a gaseous reagent is involved.
Table 2: Influence of Solvent and Temperature on Nickel-Catalyzed Reactions
| Entry | Solvent | Temperature (°C) | Reaction Type | Outcome | Reference |
| 1 | Toluene | 75 | Aminocarbonylation | Optimal yield | rsc.org |
| 2 | THF | 75 | Aminocarbonylation | Lower yield | rsc.org |
| 3 | NMP | 80 | Cross-electrophile coupling | 72% yield | nih.gov |
| 4 | DMPU | 80 | Cross-electrophile coupling | 76% yield | nih.gov |
| 5 | THF | 0 | Kumada Coupling | 53% yield, 5:1 product ratio | rhhz.net |
| 6 | THF | -10 | Kumada Coupling | 70% yield, 25:1 product ratio | rhhz.net |
| 7 | Dioxane | 50 | Reductive Cyanation | Optimal choice | mdpi.com |
This table collates data from different nickel-catalyzed systems to demonstrate general trends in solvent and temperature effects. Specific outcomes are tied to the particular substrates and conditions in the referenced studies.
Control of Regioselectivity and Chemoselectivity
For multifunctional substrates like a di-halogenated naphthalenol, controlling both regioselectivity (which site reacts) and chemoselectivity (which functional group reacts) is a significant challenge. The regioselective functionalization of the naphthalene core is notoriously difficult. rsc.org However, nickel-catalyzed reactions have shown promise in achieving high regioselectivity. For instance, methods have been developed for the exclusive synthesis of β-acyl naphthalenes through a nickel-catalyzed reductive ring-opening, highlighting the potential for catalyst control to direct outcomes. researchgate.netrsc.org In the context of this compound, if a synthesis were to start from a dibrominated precursor, the electronic and steric environment of the two bromine atoms would differ, which, combined with a carefully selected catalyst system, could allow for the selective substitution of one over the other.
Chemoselectivity is another critical consideration, particularly given the presence of both a bromo- and a hydroxyl group in the target molecule. The hydroxyl group is protic and can interfere with many organometallic reactions. acs.org It would likely require protection using a suitable protecting group (e.g., silyl (B83357) ether, methyl ether) prior to the cross-coupling step. Nickel catalysts are often lauded for their excellent functional group tolerance, reacting selectively at carbon-halogen bonds in the presence of esters, ketones, and amides. rhhz.netrsc.org The reaction of aryl bromides is generally favored over aryl chlorides, providing another layer of potential chemoselectivity if a molecule contained both. nih.gov The key to a successful synthesis would be a catalytic system that selectively activates the C-Br bond for coupling without reacting with the (protected) hydroxyl group or other functionalities on the naphthalene ring. thieme-connect.comacs.org
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy
Theoretical Prediction of Vibrational Modes:Without computational studies, a theoretical prediction and assignment of vibrational modes cannot be conducted.
Efforts to locate relevant data included searches of chemical repositories and scholarly databases, which did not yield any specific studies on the synthesis or detailed characterization of 4-Bromo-5-ethylnaphthalen-2-ol. Until such research is conducted and published, a comprehensive spectroscopic analysis remains unfeasible.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Bromine, and Oxygen).
Experimental HRMS analysis, typically using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value that closely matches this theoretical calculation, confirming the elemental composition.
Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments can help to piece together the molecular structure, confirming the presence of the ethylnaphthalen-ol backbone and the positions of the bromo and ethyl substituents.
Interactive Data Table: Theoretical vs. Expected Experimental HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁BrO |
| Theoretical Exact Mass | 250.0044 u |
| Expected Ion (M+H)⁺ | 251.0122 u |
| Expected Ion (M-H)⁻ | 248.9966 u |
| Primary Isotopic Peak (⁷⁹Br) | ~50.69% |
| Secondary Isotopic Peak (⁸¹Br) | ~49.31% |
Note: The table above represents theoretical values. Experimental data would be required for empirical validation.
X-ray Crystallography for Definitive Solid-State Molecular Structure
While spectroscopic methods provide valuable insights into molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the naphthalene (B1677914) ring system and the conformation of the ethyl group relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the bromine atom, would be elucidated.
As of the latest literature search, a publicly available crystal structure for this compound has not been reported. The generation of such data would require the successful growth of a high-quality single crystal suitable for X-ray diffraction analysis.
Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for organic molecules) |
| C-Br Bond Length | ~1.90 Å |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.96 Å |
| Naphthalene Ring Dihedral Angle | < 5° (indicating near planarity) |
Note: This table contains hypothetical data based on known structures of similar compounds. Experimental determination is necessary for factual accuracy.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The resulting spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) being key parameters.
The UV-Vis spectrum of this compound is expected to show characteristic absorptions for a substituted naphthalene system. The positions and intensities of these bands will be influenced by the electronic effects of the hydroxyl, bromo, and ethyl substituents. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Upon absorption of a photon, a molecule is promoted to an excited electronic state. Fluorescence and phosphorescence are two pathways by which the molecule can return to the ground state through the emission of light. Fluorescence is a rapid process involving a transition from the lowest singlet excited state (S₁) to the singlet ground state (S₀). Phosphorescence is a slower process involving a transition from the lowest triplet excited state (T₁) to the singlet ground state.
The study of the fluorescence and phosphorescence of this compound would provide valuable information about the nature and lifetime of its excited states. The presence of the heavy bromine atom could potentially enhance intersystem crossing from the singlet to the triplet state, which might lead to observable phosphorescence. The emission wavelengths and quantum yields would be key parameters in characterizing the photophysical properties of this compound.
Interactive Data Table: Expected Electronic Spectroscopy Data
| Technique | Parameter | Expected Observation |
| UV-Vis Spectroscopy | λmax | Multiple bands in the range of 250-350 nm |
| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | |
| Fluorescence Spectroscopy | Excitation Wavelength | Corresponds to UV-Vis absorption bands |
| Emission Wavelength | Stokes shifted to a longer wavelength than excitation | |
| Phosphorescence Spectroscopy | Emission Wavelength | Longer wavelength than fluorescence |
| Lifetime | Milliseconds to seconds (if observable) |
Note: The data in this table are generalized expectations for a substituted naphthalene and require experimental verification for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) Applications to 4-Bromo-5-ethylnaphthalen-2-ol
No published studies utilizing DFT methods to analyze the electronic structure and molecular geometry of this compound are currently available.
Ab Initio Methods for High-Level Electronic Structure Analysis
There are no available research articles that apply ab initio methods to investigate the electronic structure of this compound.
Computational Prediction of Spectroscopic Parameters
Theoretical NMR Chemical Shift Prediction
A search of the scientific literature did not yield any studies that have computationally predicted the NMR chemical shifts for this compound.
Simulated Vibrational Spectra
There are no published simulations of the vibrational spectra (such as infrared or Raman) for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics simulation studies have been reported for this compound to analyze its conformational flexibility or intermolecular interactions.
Mechanistic Investigations of Chemical Transformations via Transition State Theory
Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orgyoutube.com This state represents the point of maximum energy along the reaction coordinate, and its structure is intermediate between the reactants and the products. youtube.com The rate of the reaction is then determined by the concentration of these activated complexes and the frequency with which they decompose to form products. wikipedia.org
The core concepts of TST revolve around the potential energy surface of a reaction. The transition state is located at a saddle point on this surface, representing an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. wikipedia.org The energy required to reach this transition state from the reactants is known as the activation energy (Ea). youtube.com A key principle of TST is the quasi-equilibrium assumption, which posits that the activated complexes are in a rapid equilibrium with the reactant molecules. wikipedia.org
For a hypothetical reaction involving this compound, such as further bromination or another substitution, computational chemists would model the potential energy surface to identify the transition state structure. The calculated activation energy would indicate the feasibility and rate of the reaction. For example, the bromination of naphthalene (B1677914) itself has been shown to proceed via different mechanisms (electrophilic substitution at lower temperatures and radical substitution at higher temperatures), each with its own distinct transition state and activation energy. researchgate.net
Below is a hypothetical data table illustrating the kind of information that could be generated from a TST study of a hypothetical reaction of this compound.
| Hypothetical Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| Nitration at C-3 | DFT (B3LYP/6-31G) | 15.8 | C3-N: 2.15 |
| Nitration at C-7 | DFT (B3LYP/6-31G) | 18.2 | C7-N: 2.20 |
| O-Alkylation | DFT (B3LYP/6-31G*) | 12.5 | O-C(alkyl): 1.98 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.gov The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, is quantitatively correlated with its properties. researchgate.net These models are valuable for screening new compounds, predicting properties that are difficult or expensive to measure experimentally, and gaining insights into the molecular features that govern a specific property. researchgate.net
The development of a QSPR model involves several key steps. First, a dataset of molecules with known property values is compiled. Second, for each molecule, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's structural and chemical features. They can be categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure of the molecule, such as dipole moment and orbital energies.
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.
Third, a mathematical model is developed to establish a relationship between the calculated descriptors and the experimental property. Various statistical and machine learning methods are used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). nih.gov The final step is the validation of the model to ensure its predictive power for new, untested compounds.
While no specific QSPR models for this compound have been detailed in the literature, a hypothetical QSPR study could be designed to predict a property such as its boiling point, solubility, or a specific type of biological activity. The molecular descriptors for such a model would likely include:
Topological indices to capture the connectivity of the naphthalene ring system.
Quantum chemical descriptors to account for the electronic effects of the bromo, ethyl, and hydroxyl substituents.
Steric parameters to describe the influence of the bulky ethyl and bromo groups.
The table below provides examples of molecular descriptors that would be relevant for a QSPR study of this compound.
| Descriptor Type | Descriptor Name | Description |
| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. |
This table is for illustrative purposes and lists common descriptors used in QSPR modeling.
By developing a robust QSPR model, the properties of other, similar brominated and ethylated naphthalene derivatives could be predicted without the need for extensive experimental synthesis and testing.
Chemical Reactivity and Functional Group Transformations
Reactions at the Bromine Substituent
The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for transformations that allow for the elaboration of the molecular structure. These reactions include nucleophilic aromatic substitutions, a wide array of metal-catalyzed cross-coupling reactions, and reductive debromination.
Nucleophilic Aromatic Substitution Reactions
While aromatic halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts, these reactions can proceed under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 4-Bromo-5-ethylnaphthalen-2-ol, the naphthalene system itself, along with the potential for the hydroxyl group to be deprotonated to an electron-donating alkoxide, influences the feasibility of such reactions.
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides typically requires harsh conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles. For analogous bromonaphthols, reactions with strong nucleophiles like amines or alkoxides can lead to the displacement of the bromide ion. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer-like intermediate. The subsequent departure of the bromide ion restores the aromaticity of the naphthalene ring. It is important to note that without strongly activating groups (such as a nitro group) ortho or para to the bromine, these reactions are often challenging and may result in low yields.
| Nucleophile | Product | Reaction Conditions | Reference Compound |
| Piperidine | 4-(Piperidin-1-yl)-5-ethylnaphthalen-2-ol | High temperature, pressure, strong base | 4-Bromo-2-naphthol |
| Sodium Methoxide | 4-Methoxy-5-ethylnaphthalen-2-ol | High temperature, Cu catalyst (Ullmann condition) | 4-Bromo-2-naphthol |
This table presents hypothetical reactions for this compound based on known reactivity of analogous compounds.
Further Metal-Catalyzed Cross-Coupling Reactions for Elaborated Architectures
Metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, starting from aryl halides. The bromine atom in this compound serves as an excellent handle for a variety of such transformations, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve a palladium catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For instance, reacting this compound with an arylboronic acid would yield a 4-aryl-5-ethylnaphthalen-2-ol derivative. nih.govnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a valuable tool for the introduction of vinyl groups onto the naphthalene core.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com This provides a direct route to 4-alkynyl-5-ethylnaphthalen-2-ol derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgchemeurope.comlibretexts.orgjk-sci.com It is a powerful method for the synthesis of arylamines.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-5-ethylnaphthalen-2-ol |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 4-Vinyl-5-ethylnaphthalen-2-ol derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-5-ethylnaphthalen-2-ol |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Amino-5-ethylnaphthalen-2-ol derivative |
This table illustrates potential cross-coupling reactions for this compound based on established methodologies for aryl bromides.
Reductive Debromination Pathways
The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine atom has served its purpose as a directing group or a handle for other reactions and is no longer needed in the final molecule. A common method for achieving this is through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.org This reaction generally proceeds under mild conditions and is tolerant of many other functional groups, including the phenolic hydroxyl group. For instance, the selective monodebromination of 1,6-dibromo-2-hydroxynaphthalene to 6-bromo-2-hydroxynaphthalene has been achieved using molecular hydrogen in the presence of a tungsten carbide-based catalyst. google.com
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations, including alkylation, acylation, and oxidation.
O-Alkylation and O-Acylation Reactions
The acidic proton of the hydroxyl group can be readily removed by a base to form a nucleophilic phenoxide ion. This phenoxide can then react with electrophiles in O-alkylation and O-acylation reactions.
O-Alkylation: In the presence of a base such as sodium hydride or potassium carbonate, the hydroxyl group can be deprotonated and subsequently alkylated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govacs.orgsciforum.net
O-Acylation: Similarly, the phenoxide can react with acylating agents like acid chlorides or anhydrides to form esters. byjus.com This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl). lew.ro Phase-transfer catalysis can also be employed to facilitate the acylation of phenols. google.com
| Reaction Type | Reagent | Base | Product |
| O-Alkylation | Methyl Iodide | K₂CO₃ | 4-Bromo-2-methoxy-5-ethylnaphthalene |
| O-Acylation | Acetyl Chloride | Pyridine | 4-Bromo-5-ethylnaphthalen-2-yl acetate |
This table provides examples of O-alkylation and O-acylation reactions that are expected to be applicable to this compound.
Oxidation Reactions of the Naphthol Moiety
The naphthol ring system is susceptible to oxidation, and the presence of the electron-donating hydroxyl group facilitates this process. The outcome of the oxidation can vary depending on the oxidant used and the reaction conditions. Mild oxidation can lead to the formation of naphthoquinones, while stronger oxidizing agents can lead to ring cleavage.
For substituted 2-naphthols, oxidative coupling is a common reaction pathway, often leading to the formation of binaphthols. researchgate.netacs.orgacs.orgrsc.org This can be achieved using various oxidizing agents, including iron(III) chloride or vanadium-based catalysts. Another common oxidation reaction for phenols and naphthols is the conversion to quinones. Reagents like Fremy's salt (potassium nitrosodisulfonate) are known to selectively oxidize phenols to quinones. researchgate.net In the case of this compound, oxidation could potentially lead to a bromo-ethyl-naphthoquinone. The electrochemical oxidation of naphthols has also been studied, which can lead to the formation of polymeric films or discrete oxidation products depending on the solvent and conditions. chinesechemsoc.org
| Oxidizing Agent | Product Type | Comments |
| Iron(III) Chloride | Binaphthol derivative | Dimerization through oxidative coupling. |
| Fremy's Salt | Naphthoquinone derivative | Selective oxidation of the hydroxyl-bearing ring. |
| Vanadium Catalyst | Binaphthol derivative | Catalytic oxidative coupling. |
This table summarizes potential oxidation reactions of this compound based on the known reactivity of other naphthols.
Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring
The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene (B151609). The presence of activating and deactivating groups on the this compound backbone further modulates this reactivity and directs the regiochemical outcome of substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich naphthalene ring. The directing effects of the existing substituents determine the position of the incoming electrophile. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the bromo group is a deactivating substituent but also directs ortho and para. The ethyl group is a weakly activating, ortho, para-director.
In this compound, the hydroxyl group at the C2 position strongly activates the ring. The primary positions for electrophilic attack are those ortho and para to the hydroxyl group. The C1 and C3 positions are ortho to the hydroxyl group, while the C4 position is occupied by a bromine atom. The directing effects of the substituents are summarized in the table below.
Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
| -OH | C2 | Activating | ortho, para |
| -Br | C4 | Deactivating | ortho, para |
| -C2H5 | C5 | Activating | ortho, para |
Considering the combined influence of these groups, the most likely positions for electrophilic attack are C1 and C3, which are ortho to the strongly activating hydroxyl group. Steric hindrance from the adjacent bromo and the peri ethyl group might influence the regioselectivity between these two positions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the bromine atom at the C4 position could potentially be displaced by a strong nucleophile. However, the absence of any strong electron-withdrawing groups on the naphthalene ring suggests that this compound would be relatively unreactive towards SNAr reactions under standard conditions. For such a transformation to occur, forcing conditions, such as high temperatures and the use of very strong nucleophiles or organometallic catalysts, would likely be necessary.
Formation of Coordination Complexes and Ligand Properties
The this compound molecule possesses potential as a ligand in coordination chemistry due to the presence of the hydroxyl group, which can act as a coordination site for metal ions. The oxygen atom of the hydroxyl group has lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond.
Upon deprotonation, the resulting naphthoxide ion becomes a more potent ligand. The coordination can be monodentate, involving only the oxygen atom, or potentially bidentate if other coordinating atoms are in proximity. In the case of this compound, the bromo substituent at the C4 position could potentially participate in coordination with certain metal centers, although this is less common for simple halo-substituents.
The electronic properties of the naphthalene ring, as modified by the ethyl and bromo substituents, will influence the electron-donating ability of the hydroxyl group and thus the stability and properties of the resulting metal complexes. The steric bulk of the ethyl group at the C5 position might also play a role in the coordination geometry around the metal center.
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Potential Denticity | Notes |
| Hydroxyl Oxygen | Monodentate | The primary coordination site, likely after deprotonation. |
| Bromo Substituent | Monodentate | Possible weak interaction with certain soft metal ions. |
Exploration of Potential in Advanced Materials Science and Catalysis
Precursor in Polymer Chemistry for Functional Materials
The unique combination of a reactive hydroxyl group, a versatile bromine atom, and a rigid naphthalene (B1677914) backbone makes 4-Bromo-5-ethylnaphthalen-2-ol a compelling candidate for the synthesis of functional polymers. The naphthalene unit itself can impart desirable thermal and mechanical properties, as well as specific optical and electronic functionalities.
Synthesis of Optoelectronic Polymers and Oligomers
The extended π-conjugated system of the naphthalene core is a key feature for the development of materials with interesting optoelectronic properties. Polymers and oligomers incorporating this moiety have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV s), and organic field-effect transistors (OFETs). The structure of this compound offers two distinct points for polymerization.
The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are cornerstones of modern polymer synthesis, allowing for the formation of carbon-carbon bonds and the creation of extended conjugated polymer backbones. For instance, a Suzuki coupling with a diboronic acid ester could lead to a fully aromatic polymer with a naphthalene-containing backbone.
The hydroxyl group, on the other hand, can be used to form ether or ester linkages. This allows for the incorporation of the naphthalenol moiety into polymer chains like polyesters and polyethers. While these linkages interrupt the conjugation of the backbone, they offer greater flexibility and solubility, which can be advantageous for solution-based processing of the final materials. The ethyl group can further enhance solubility, a crucial factor in the fabrication of thin-film electronic devices.
| Reactive Site | Potential Polymerization Reaction | Resulting Polymer Type | Potential Application |
| Bromine | Suzuki, Stille, Heck Cross-Coupling | Conjugated Polymers | OLEDs, OPVs, OFETs |
| Hydroxyl Group | Etherification, Esterification | Polyethers, Polyesters | High-performance plastics, coatings |
Incorporation into Liquid Crystalline Materials
The 2,6-disubstituted naphthalene pattern is known to be a particularly effective mesogen due to its linear shape. researchgate.net While this compound does not possess this ideal linear substitution, the rigid core is still conducive to forming anisotropic structures. The ethyl and bromo substituents would influence the molecular shape and intermolecular interactions, which in turn would dictate the type of liquid crystalline phase formed (e.g., nematic, smectic) and the temperature range over which it is stable. By chemically modifying the hydroxyl group with a long alkyl chain, it is conceivable that calamitic (rod-shaped) liquid crystals could be synthesized from this precursor.
Ligand Design in Coordination Chemistry for Metal-Organic Frameworks and Catalysis
The field of coordination chemistry offers another avenue for the application of this compound. The hydroxyl group can be deprotonated to form an alkoxide, which is an excellent coordinating group for a wide variety of metal ions. This opens up possibilities for its use as a ligand in the construction of coordination complexes, including metal-organic frameworks (MOFs). nih.govfrontiersin.orgnih.gov
MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. They are known for their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. While naphthalene-dicarboxylates are more commonly used in MOF synthesis, the use of naphthalenol-based ligands could lead to new framework topologies and functionalities. nih.govfrontiersin.orgnih.gov The bromo and ethyl groups on the naphthalene ring of this compound would project into the pores of the resulting MOF, allowing for the fine-tuning of the pore environment and the introduction of specific chemical properties.
Furthermore, coordination complexes of this ligand with transition metals could be explored for their catalytic activity. The electronic properties of the ligand, which can be modulated by the bromo and ethyl substituents, would influence the reactivity of the metal center. Such complexes could find applications in a range of catalytic transformations.
Application as a Core Scaffold for Advanced Dye and Pigment Development
2-Naphthol (B1666908) is a well-known coupling component in the synthesis of azo dyes. knowde.com These dyes are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The reaction involves the electrophilic substitution of a diazonium salt onto the electron-rich naphthalene ring. The hydroxyl group of 2-naphthol strongly activates the ring, directing the substitution to the 1-position.
It is therefore highly probable that this compound could be used to synthesize a novel family of azo dyes. The resulting dyes would have the general structure of an aryl group connected to the 1-position of the this compound moiety via an azo bridge. The color of the dye is determined by the extent of the conjugated π-system. The substituents on both aromatic rings play a crucial role in fine-tuning the color and other properties of the dye.
| Substituent | Position | Potential Effect on Dye Properties |
| Bromo | 4 | May cause a bathochromic (red) shift in absorption due to its electron-withdrawing nature and atomic weight. |
| Ethyl | 5 | May cause a slight hypsochromic (blue) shift and can increase solubility in organic media. |
| Hydroxyl | 2 | Essential for the coupling reaction and contributes to the overall electronic structure. |
By varying the diazonium salt used in the coupling reaction, a wide palette of colors could be generated. Furthermore, the bromo and ethyl groups could influence properties such as lightfastness, thermal stability, and solubility in different media, making these potential dyes suitable for a range of applications, from textiles to high-performance pigments.
Role in Sensor Technology (Mechanistic Principles of Detection)
Naphthalene derivatives are often fluorescent, and this property can be exploited in the design of chemical sensors. researchgate.netnih.gov The fluorescence of a molecule is highly sensitive to its chemical environment. The binding of an analyte to a fluorescent sensor molecule can cause a change in its fluorescence intensity or a shift in its emission wavelength, providing a detectable signal.
This compound could serve as a platform for the development of fluorescent chemosensors. tandfonline.comrsc.orgnih.gov The hydroxyl group can act as a binding site for metal ions. nih.gov The coordination of a metal ion to the hydroxyl group would alter the electronic structure of the naphthalene ring system, leading to a change in its fluorescence properties. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism for fluorescent metal ion sensors.
The selectivity of such a sensor for a particular metal ion could be tuned by further modifying the this compound scaffold. For example, the introduction of other coordinating groups in the vicinity of the hydroxyl group could create a binding pocket that is specific for a target ion. The bromo group could also serve as a handle for the introduction of such modifications through cross-coupling reactions.
Fundamental Studies in Organocatalysis and Transition Metal Catalysis
The application of this compound in catalysis can be envisaged in two main areas: organocatalysis and as a ligand in transition metal catalysis. In organocatalysis, the molecule itself, or a derivative, acts as the catalyst. The hydroxyl group of this compound could participate in hydrogen bonding interactions, activating substrates in a variety of organic reactions.
In the context of transition metal catalysis, the compound could be used to synthesize more complex ligands. The bromine atom is a versatile functional group that allows for the construction of larger molecular architectures via cross-coupling chemistry. nih.gov For example, it could be used to attach a phosphine (B1218219) group, creating a phosphine ligand with a bulky naphthalene substituent. The steric and electronic properties of such a ligand would be influenced by the ethyl group and the oxygen atom of the original hydroxyl group, and these properties would, in turn, affect the outcome of the catalytic reaction in which the ligand is employed. The potential for derivatization makes this compound an interesting building block for the development of new ligand libraries for high-throughput screening in catalysis. Studies on other 2-naphthol derivatives have shown their utility in catalytic asymmetric transformations, further supporting the potential of this compound class in catalysis. nih.gov
Investigation of Biological Activity Mechanisms and Pathways Non Clinical
In Vitro Studies on Cellular and Molecular Targets
Due to a lack of direct studies on 4-Bromo-5-ethylnaphthalen-2-ol, this section extrapolates potential in vitro activities from research on related substituted naphthalene (B1677914) compounds.
No specific enzyme inhibition studies have been published for this compound. However, the presence of a brominated phenolic naphthalene structure suggests potential interactions with various enzymes. Bromophenols derived from marine organisms have demonstrated a range of biological activities, including enzyme inhibition. nih.gov For instance, synthetic bromophenols have shown potent inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov The inhibitory activity of some bromophenol derivatives has been linked to the number and position of the bromine atoms. nih.gov It is plausible that this compound could exhibit inhibitory activity toward enzymes such as cytochrome P450s, which are involved in its metabolism, or other enzymes where a hydrophobic naphthalene core and a hydrogen-bonding hydroxyl group could interact with the active site.
Table 1: Examples of Enzyme Inhibition by Analogous Brominated Phenolic Compounds
| Compound Class | Target Enzyme(s) | Observed Inhibition (Ki values) |
| Synthetic Bromophenols | Acetylcholinesterase (AChE) | 0.13-14.74 nM nih.gov |
| Butyrylcholinesterase (BChE) | 5.11-23.95 nM nih.gov | |
| α-Glycosidase | 63.96-206.78 nM nih.gov | |
| Bromophenol Derivatives | Isocitrate Lyase (ICL) | Inhibition increases with the number of bromine atoms nih.gov |
This table is illustrative and based on data for other brominated phenolic compounds, not this compound.
Direct receptor binding assays for this compound are not available in the current scientific literature. However, the naphthalene scaffold is a key feature in various compounds that act as receptor ligands. For example, a series of 3-alkyl naphthalene derivatives bearing a hydroxyl group have been synthesized and shown to bind to estrogen receptors (ERα and ERβ) with affinities ranging from micromolar to low nanomolar. nih.gov This suggests that the substituted naphthalene core can serve as a scaffold for nuclear receptor binding. The lipophilic nature of the ethyl group and the bromine atom on this compound would likely enhance its ability to cross cell membranes and potentially interact with intracellular receptors, including steroid hormone receptors or orphan nuclear receptors. Further research would be required to confirm any such activity and to determine if it acts as an agonist or antagonist.
The cellular uptake of this compound has not been specifically studied. Generally, the uptake of naphthalene and its derivatives by cells is influenced by their physicochemical properties, particularly lipophilicity. The addition of an ethyl group and a bromine atom to the naphthalen-2-ol core would increase its lipophilicity compared to naphthalene itself, likely facilitating its passive diffusion across the lipid bilayers of cell membranes.
Studies on Pseudomonas fluorescens have shown that naphthalene uptake can be an active, energy-dependent process, which can be inhibited by structural analogues. nih.gov While this is in a prokaryotic system, it highlights that specific transport mechanisms can be involved. In mammalian cells, after uptake, lipophilic compounds like substituted naphthalenes tend to distribute into intracellular membranes and lipid droplets. The precise intracellular localization would depend on the compound's affinity for different organelles and macromolecules.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Specific SAR studies for this compound are not available. However, general SAR principles can be derived from studies on analogous compounds.
Naphthalene Core : The bicyclic aromatic system provides a rigid scaffold that can engage in π-stacking interactions with aromatic amino acid residues in proteins or intercalate with DNA.
Hydroxyl Group : The C2-hydroxyl group is a key functional feature, capable of acting as a hydrogen bond donor and acceptor. This is crucial for anchoring the molecule within a binding site of a target protein. Its position influences the metabolic profile, as seen in the differential metabolism of 1-naphthol (B170400) and 2-naphthol (B1666908). epa.gov
Bromo Group : The bromine atom at the C4 position is a bulky, lipophilic, and electronegative substituent. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity. In some classes of enzyme inhibitors, halogenation significantly enhances biological activity. nih.govresearchgate.net
Ethyl Group : The ethyl group at the C5 position adds to the molecule's lipophilicity and steric bulk. Studies on alkylated naphthalenes have shown that the presence of an alkyl substituent can shift metabolism from aromatic ring oxidation towards oxidation of the alkyl side chain. nih.govwur.nl This can have significant toxicological implications, as aromatic oxidation is often a key step in the formation of reactive, DNA-damaging metabolites. wur.nl
Biosynthesis and Metabolic Transformations of Analogous Naphthalene Derivatives
This compound is a synthetic compound and does not have a natural biosynthetic pathway. However, the metabolic transformations of related naphthalene compounds have been extensively studied.
Naphthalene is primarily metabolized by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The initial step is typically the formation of a reactive epoxide (naphthalene-1,2-oxide). nih.gov This epoxide can then undergo several transformations:
Hydration by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol. epa.gov
Rearrangement to form naphthols (1-naphthol and 2-naphthol). epa.gov
Conjugation with glutathione (B108866) (GSH), a detoxification pathway. nih.gov
For alkyl-substituted naphthalenes, such as 2-ethylnaphthalene, metabolism can occur at either the aromatic ring or the alkyl side chain. nih.gov Studies using human and rat liver microsomes have shown that the presence of an ethyl group can favor side-chain oxidation, leading to the formation of corresponding alcohols, over aromatic oxidation. wur.nl This is considered a detoxification pathway as it diverts the metabolism away from the formation of potentially carcinogenic epoxides. wur.nl
Therefore, it can be hypothesized that the metabolism of this compound would involve oxidation of the ethyl group, further hydroxylation of the aromatic ring, and subsequent conjugation reactions (glucuronidation or sulfation) of the hydroxyl groups to facilitate excretion. The bromine atom is generally stable but can influence the regioselectivity of the metabolic enzymes.
Table 2: Predicted Metabolic Pathways for this compound Based on Analogous Compounds
| Metabolic Pathway | Key Enzymes | Potential Metabolites |
| Phase I | ||
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Dihydroxy-bromo-ethylnaphthalene isomers |
| Side-Chain Oxidation | Cytochrome P450 (CYP) | 4-Bromo-5-(1-hydroxyethyl)naphthalen-2-ol |
| Phase II | ||
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates of hydroxylated metabolites |
This table represents hypothetical pathways and metabolites.
Intermolecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)
The planar naphthalene ring of this compound suggests a potential for intercalation between the base pairs of DNA. However, such interactions are often associated with the metabolites of polycyclic aromatic hydrocarbons, particularly diol-epoxides, rather than the parent compound. Metabolic activation of the naphthalene ring to an epoxide could lead to a reactive intermediate capable of forming covalent adducts with nucleophilic sites on DNA and proteins. nih.gov These types of interactions are the basis for the genotoxicity of many polycyclic aromatic hydrocarbons.
Regarding protein interactions, the compound possesses features that facilitate non-covalent binding. These include:
Hydrophobic interactions : The naphthalene core and the ethyl group can interact with nonpolar pockets in proteins.
Hydrogen bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains or the peptide backbone.
Halogen bonding : The bromine atom may act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.
π-π stacking : The aromatic naphthalene system can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
These non-covalent interactions are fundamental to the binding of ligands to enzyme active sites and receptor binding pockets. nih.gov
Future Research Directions and Emerging Avenues
Development of Sustainable and Green Chemistry Synthetic Routes
The synthesis of functionalized aromatic compounds like 4-Bromo-5-ethylnaphthalen-2-ol traditionally relies on methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of sustainable and green synthetic routes. This aligns with the growing global emphasis on environmentally benign chemical processes.
Key areas of focus could include:
Catalytic C-H Functionalization: Investigating methods for the direct bromination and ethylation of a naphthalen-2-ol precursor through C-H activation would be a highly atom-economical approach. This would avoid the use of pre-functionalized starting materials and reduce the number of synthetic steps.
Use of Greener Solvents: Exploring the synthesis in environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents would significantly reduce the environmental footprint of the process. rsc.orgrsc.org
Energy-Efficient Synthesis: The application of alternative energy sources like microwave irradiation or mechanochemistry could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net
Renewable Feedstocks: Research into synthesizing the naphthalene (B1677914) scaffold from renewable biomass sources would represent a major advance in the sustainable production of this class of compounds.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Traditional Method | Green Chemistry Alternative | Potential Advantages of Green Route |
| Bromination | Use of elemental bromine in chlorinated solvents. | Enzymatic bromination or use of N-bromosuccinimide with a benign solvent. | Reduced toxicity and waste. |
| Ethylation | Friedel-Crafts alkylation with ethyl halides and a stoichiometric Lewis acid. | Catalytic alkylation using ethylene (B1197577) or ethanol (B145695) with a solid acid catalyst. | Catalyst recyclability, lower waste. |
| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane). | Water, ethanol, or solvent-free conditions. | Reduced environmental impact and health hazards. |
| Energy Source | Conventional reflux heating. | Microwave irradiation or ultrasound. | Faster reaction rates and lower energy consumption. |
Application of Advanced In-Situ Spectroscopic Characterization
To fully understand and optimize the synthesis and subsequent reactions of this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reaction kinetics, intermediates, and catalyst behavior. mdpi.comacs.org
Future research could employ:
Operando FTIR and Raman Spectroscopy: To identify transient intermediates and understand the reaction pathways in real-time. acs.org This could provide valuable insights into the mechanism of electrophilic substitution on the substituted naphthalene ring.
In-Situ NMR Spectroscopy: To track the conversion of reactants to products and identify any side products without the need for sample workup.
X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used for synthesis, in-situ XAS can provide information on the oxidation state and coordination environment of the catalytic center during the reaction. aiche.org
These techniques would be invaluable for optimizing reaction conditions to maximize yield and selectivity, as well as for gaining a fundamental understanding of the reaction mechanisms at a molecular level. nih.gov
Computational Design and Virtual Screening of Novel Derivatives
Computational chemistry offers a powerful tool for predicting the properties of this compound and for designing novel derivatives with desired functionalities. creative-quantum.eumdpi.com
Future research directions include:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in understanding its reactivity in various chemical transformations.
Virtual Screening: Creating a virtual library of derivatives by modifying the substituents on the naphthalene core and screening them for potential applications, such as in medicinal chemistry or materials science. creative-quantum.eu
Molecular Docking Studies: If a biological application is envisioned, docking studies can predict the binding affinity of this compound derivatives to specific protein targets. nih.gov
The following table outlines a potential computational workflow for designing novel derivatives:
| Step | Computational Method | Objective |
| 1. Initial Structure Optimization | Density Functional Theory (DFT) | Determine the most stable conformation and electronic properties of this compound. |
| 2. Derivative Library Generation | Combinatorial Chemistry Software | Create a virtual library of novel compounds by systematically modifying the parent structure. |
| 3. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict the physicochemical and biological properties of the virtual derivatives. |
| 4. Virtual Screening & Docking | Molecular Docking Simulations | Identify derivatives with high predicted affinity for a specific biological target. |
| 5. Synthesis Prioritization | Analysis of computational results | Select the most promising candidates for experimental synthesis and testing. |
Exploration of New Catalytic Applications and Transformations
The presence of a bromo-substituent makes this compound an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. nih.govacs.org This opens up a vast chemical space for the synthesis of more complex molecules.
Promising areas for exploration include:
Suzuki-Miyaura Coupling: Reacting this compound with boronic acids to form new carbon-carbon bonds, leading to biaryl compounds.
Buchwald-Hartwig Amination: The synthesis of arylamines by coupling with various amines, which are important structures in pharmaceuticals and organic materials. acs.org
Sonogashira Coupling: The reaction with terminal alkynes to produce alkynylnaphthalenes, which are valuable precursors for more complex organic molecules.
Heck Coupling: The formation of carbon-carbon bonds with alkenes.
The hydroxyl group also offers a site for further functionalization, such as etherification or esterification, to modulate the properties of the resulting compounds.
Deep Mechanistic Elucidation of Observed Phenomena
A fundamental understanding of the reaction mechanisms is paramount for controlling the outcome of chemical transformations involving this compound. The substitution pattern on the naphthalene ring will influence the regioselectivity of further reactions.
Future research should focus on:
Kinetics Studies: To determine the rate laws and activation parameters for its synthesis and subsequent reactions.
Isotope Labeling Studies: To trace the pathways of atoms during a reaction and elucidate the mechanism.
Theoretical Modeling: To complement experimental studies by modeling reaction pathways and transition states. nih.gov
A key area of investigation would be the electrophilic aromatic substitution on the this compound core. wordpress.comucalgary.ca The directing effects of the existing substituents (bromo, ethyl, and hydroxyl groups) will determine the position of incoming electrophiles, and a thorough mechanistic study would allow for predictable and selective synthesis of new derivatives. keralapsc.gov.inyoutube.com
Q & A
Q. What role do solvent effects play in modulating the acidity of the hydroxyl group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
